n'-Hydroxymethylnorcotinine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
157129-55-0 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(5S)-1-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c13-7-12-9(3-4-10(12)14)8-2-1-5-11-6-8/h1-2,5-6,9,13H,3-4,7H2/t9-/m0/s1 |
InChI Key |
GQUFOBHEPVFQMD-VIFPVBQESA-N |
SMILES |
C1CC(=O)N(C1C2=CN=CC=C2)CO |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C2=CN=CC=C2)CO |
Canonical SMILES |
C1CC(=O)N(C1C2=CN=CC=C2)CO |
physical_description |
Solid |
Synonyms |
5-(3'-pyridyl)-1-hydroxymethyl-2-pyrrolidone N-(hydroxymethyl)norcotinine N-hydroxymethylnorcotinine |
Origin of Product |
United States |
Biotransformation and Enzymatic Formation of N Hydroxymethylnorcotinine
Precursor Compounds and Metabolic Pathways
The generation of N'-Hydroxymethylnorcotinine is intrinsically linked to the metabolic cascade that begins with nicotine (B1678760). It is not formed directly from nicotine but arises from the subsequent metabolism of a major nicotine metabolite.
This compound is established as a new primary metabolite of cotinine (B1669453). nih.gov Its formation occurs through the N-demethylation of cotinine, a process that was postulated to proceed via a hydroxymethyl intermediate. tandfonline.com This new metabolite is produced when cotinine is incubated with hamster hepatic microsomes in the presence of NADPH and oxygen, indicating an oxidative metabolic process. nih.govtandfonline.com The identity of this compound as a metabolite was confirmed through its chemical synthesis and characterization using various spectroscopic methods. nih.govtandfonline.com While cotinine is known to be metabolized into several products, including trans-3'-hydroxycotinine, 5'-hydroxycotinine, and norcotinine (B101708), N'-hydroxymethylation represents a distinct and significant pathway. nih.govacs.org
The metabolic pathway leading to this compound begins with the oxidation of nicotine. Nicotine is primarily metabolized by cytochrome P450 enzymes, principally CYP2A6, to form 5'-hydroxynicotine. nih.govnih.gov This product exists in equilibrium with the nicotine Δ5′(1′)iminium ion. nih.govnih.govpharmgkb.org The nicotine Δ5′(1′)iminium ion is a critical intermediate that is subsequently oxidized to cotinine, a reaction that can be catalyzed by aldehyde oxidase or by CYP enzymes themselves. pharmgkb.orgmdpi.comsmolecule.com Once cotinine is formed, it enters its own metabolic pathways, one of which is the formation of this compound. nih.gov Research has identified this compound as one of the secondary metabolites produced during the CYP2A6-catalyzed metabolism of the nicotine Δ5′(1′)iminium ion, appearing after the initial formation of cotinine. nih.gov
It is critical to distinguish the formation of this compound from that of N-Hydroxymethylnornicotine. N-Hydroxymethylnornicotine is an intermediate in the N-demethylation of nicotine, leading to the formation of nornicotine (B190312) and formaldehyde. clockss.org This pathway involves the direct hydroxylation of the N-methyl group of nicotine. clockss.orgresearchgate.net
Cytochrome P450-Mediated Biotransformation
The formation of this compound is predominantly mediated by a specific enzyme within the cytochrome P450 superfamily, which is responsible for metabolizing a wide range of substances. wikipedia.org
The hepatic enzyme Cytochrome P450 2A6 (CYP2A6) is the primary catalyst for the conversion of cotinine into this compound. nih.govresearchgate.net CYP2A6 is well-established as the main enzyme responsible for nicotine C-oxidation to cotinine and for the subsequent metabolism of cotinine itself. mdpi.comnih.govnih.gov While other enzymes, such as the extrahepatic CYP2A13, can also metabolize cotinine, their product profiles differ significantly. nih.govnih.gov In the case of CYP2A13, this compound is only a minor product. nih.gov
Research has identified this compound as the major product of CYP2A6-catalyzed cotinine metabolism in vitro. nih.govresearchgate.net This finding contrasts with the metabolic profile in smokers, where trans-3'-hydroxycotinine is the most abundant urinary metabolite. nih.govacs.org In controlled enzymatic assays using P450 2A6, this compound was the predominant metabolite identified, with 5'-hydroxycotinine and trans-3'-hydroxycotinine being comparatively minor products. nih.gov Specifically, these minor products accounted for only 14% and 8%, respectively, of the total cotinine metabolites formed by P450 2A6. nih.gov
The table below summarizes the differential product formation from cotinine when metabolized by CYP2A6 versus the closely related CYP2A13 enzyme.
Table 1: Comparison of Metabolites from Cotinine Catalyzed by CYP2A6 and CYP2A13
| Enzyme | Major Metabolite | Minor Metabolites |
|---|---|---|
| CYP2A6 | This compound | 5'-Hydroxycotinine, trans-3'-Hydroxycotinine nih.gov |
| CYP2A13 | 5'-Hydroxycotinine | this compound, trans-3'-Hydroxycotinine nih.gov |
The kinetic parameters for cotinine metabolism further illustrate the enzymatic preferences.
Table 2: Research Findings on Cotinine Metabolism by Cytochrome P450 Enzymes
| Enzyme | Metabolite Formed | Finding | Source |
|---|---|---|---|
| P450 2A6 | This compound | Identified as the major product of in vitro cotinine metabolism. | nih.gov |
| P450 2A6 | 5'-Hydroxycotinine | Minor product, accounting for 14% of total metabolites. | nih.gov |
| P450 2A6 | trans-3'-Hydroxycotinine | Minor product, accounting for 8% of total metabolites. | nih.gov |
| P450 2A13 | 5'-Hydroxycotinine | Identified as the major product of cotinine metabolism by this enzyme. | nih.gov |
| P450 2A13 | this compound | Identified as a minor product of cotinine metabolism by this enzyme. | nih.gov |
Contribution of Cytochrome P450 2A13 (CYP2A13)
Cytochrome P450 2A13 (CYP2A13) is an extrahepatic enzyme, notably expressed in the human lung, that plays a role in the metabolism of cotinine. nih.govpharmgkb.org While its counterpart, CYP2A6, is the principal catalyst for nicotine and cotinine metabolism in the liver, CYP2A13 also demonstrates catalytic activity towards these substrates. nih.govnih.gov The two enzymes, despite being 94% identical in their amino acid sequences, often exhibit different product distributions and reaction rates. nih.gov
Research has firmly established that this compound is a minor product of cotinine metabolism when catalyzed by the CYP2A13 enzyme. nih.gov In vitro studies demonstrate that the primary metabolite resulting from CYP2A13-catalyzed cotinine metabolism is 5'-hydroxycotinine. nih.govnih.gov This is in stark contrast to CYP2A6-mediated cotinine metabolism, where this compound is the major product. nih.gov In the context of CYP2A13's metabolic activity on cotinine, 5'-hydroxycotinine is produced at a rate twice that of trans-3'-hydroxycotinine, further emphasizing the minor role of the pathway leading to this compound. nih.gov
| Enzyme | Major Metabolite | Minor Metabolites |
|---|---|---|
| CYP2A13 | 5'-hydroxycotinine nih.govnih.gov | This compound, trans-3'-hydroxycotinine nih.gov |
| CYP2A6 | This compound nih.gov | 5'-hydroxycotinine, trans-3'-hydroxycotinine nih.gov |
Characterization of Enzymatic Reactions and Mechanisms
The formation of this compound from cotinine is an oxidation reaction. nih.gov Specifically, it involves the hydroxylation of the N-methyl group of cotinine. shu.ac.uk This metabolic reaction is catalyzed by both CYP2A13 and CYP2A6, though with differing efficiencies and resulting in different primary products. nih.gov The identification of this compound as a metabolite has been confirmed through various analytical methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.gov It has been suggested that this compound may be a precursor to norcotinine; however, in vitro studies indicate that it is a metabolically stable compound. shu.ac.uk
Metabolic Fate and Degradation Mechanisms of N Hydroxymethylnorcotinine
Pathways of Further Biotransformation
N'-Hydroxymethylnorcotinine is recognized as a primary in vitro metabolite of cotinine (B1669453). shu.ac.uk Its formation is notably catalyzed by the cytochrome P450 2A6 (CYP2A6) enzyme, where it has been identified as the major product of cotinine metabolism in studies using human liver microsomes. researchgate.net The process involves the hydroxylation of the N-methyl group of cotinine. nih.gov This biotransformation is also observed in hamster hepatic microsomes when incubated with cotinine in the presence of NADPH and oxygen. shu.ac.uk
While the formation of this compound from cotinine is well-documented, information regarding its subsequent biotransformation is limited. Research suggests that it is a relatively stable compound. nih.gov In equine studies, this compound was tentatively identified as a major urinary metabolite, but its further degradation products were not characterized. researchgate.net The pathways for the further enzymatic degradation of this compound in human systems have not been extensively elucidated in the available scientific literature.
Stability and Potential Conversion to Other Metabolites
The stability of this compound and its potential to convert into other known nicotine (B1678760) metabolites, such as norcotinine (B101708), has been a subject of scientific inquiry.
In vitro studies are crucial for determining the metabolic stability of a compound, often expressed by its half-life (t½) and intrinsic clearance (CLint) in systems like liver microsomes. if-pan.krakow.pl For this compound, research has confirmed its stability under the conditions of enzyme reactions. researchgate.net A study involving a chemically synthesized standard of this compound verified its stability during enzymatic assays. researchgate.net
However, specific quantitative data on the metabolic stability of this compound, such as its half-life or clearance rate in human liver microsomes, is not extensively detailed in the currently available literature. The general findings point towards a notable stability of the compound in these experimental systems. nih.gov
Table 1: Qualitative Metabolic Stability of this compound in In Vitro Systems
| In Vitro System | Finding | Reference |
| Enzyme Reaction Conditions | Confirmed stability | researchgate.net |
| General In Vitro Metabolism | Appears to be metabolically stable | nih.gov |
It has been hypothesized that this compound could serve as a precursor to norcotinine through a deformylation reaction. nih.gov This proposed pathway would involve the removal of the hydroxymethyl group to yield norcotinine.
However, in vitro research has indicated that this conversion does not readily occur. Studies have shown that this compound is metabolically stable and does not appear to give rise to norcotinine in in vitro settings. nih.gov This suggests that the primary route for norcotinine formation may be through other metabolic pathways, such as the oxidation of nornicotine (B190312). nih.gov
Table 2: Research Findings on the Deformylation of this compound
| Study Focus | Observation | Implication | Reference |
| Conversion to Norcotinine | This compound does not appear to produce norcotinine in vitro. | Deformylation is not a significant metabolic pathway for this compound under the studied conditions. | nih.gov |
| Metabolic Pathway of Norcotinine | The major route to norcotinine might be the oxidation of nornicotine. | An alternative pathway for norcotinine formation is more likely than the deformylation of this compound. | nih.gov |
Advanced Analytical Methodologies for N Hydroxymethylnorcotinine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For n'-Hydroxymethylnorcotinine, several techniques have been pivotal in its isolation and measurement.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound, offering high resolution and sensitivity. wikipedia.org Research has demonstrated its utility in quantifying this metabolite. For instance, in studies of cotinine (B1669453) metabolism by cytochrome P450 2A6, radioflow HPLC was used to quantify the resulting products. nih.gov The identification of this compound as a major metabolite was substantiated through HPLC analysis on three distinct systems, confirming its identity by co-elution with a synthesized standard. nih.gov
HPLC methods are often favored because they can analyze thermally unstable and non-volatile compounds without the need for chemical derivatization, which is sometimes required for other techniques. hplc.eu The versatility of HPLC allows for various column chemistries and mobile phase compositions to optimize the separation of this compound from other closely related nicotine (B1678760) and cotinine metabolites. nih.govhplc.eu
Table 1: Application of HPLC in this compound Research
| Research Focus | HPLC Method | Key Finding | Reference |
|---|---|---|---|
| Cotinine Metabolism | Radioflow HPLC | Quantified products of P450 2A6-catalyzed cotinine metabolism. | nih.gov |
| Metabolite Identification | HPLC on three unique systems | Confirmed the identity of this compound as the major metabolite. | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, though its application to compounds like this compound can present challenges. scioninstruments.com Due to the presence of a polar hydroxyl group and its relatively low volatility, direct analysis by GC may not be optimal and can lead to poor peak shape and adsorption within the column. jfda-online.com
To overcome these limitations, chemical derivatization is often employed. This process converts the polar functional groups into less polar, more volatile derivatives, making the analyte more suitable for GC analysis. jfda-online.comresearchgate.net While specific derivatization protocols for this compound are not extensively detailed in the literature, the compound's structure suggests that silylation or acylation could be effective strategies to improve its chromatographic behavior for GC-based analysis.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) separates compounds based on their differential migration in an electric field within a narrow capillary tube. whitman.edulibretexts.org Its high efficiency, speed, and minimal sample consumption make it an attractive analytical tool. nist.gov The primary modes of CE include Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Capillary Electrochromatography (CEC). frontiersin.org
While there is a lack of specific published applications of CE for the analysis of this compound, the technique is well-suited for separating charged and polar compounds, including alkaloids and their metabolites. Given that this compound possesses a pyridine (B92270) ring which can be protonated, CZE would be a viable method for its separation. frontiersin.org MEKC could also be employed to separate it from neutral interfering species in a complex matrix.
Mass Spectrometry-Based Detection and Characterization
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of chemical compounds. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection capabilities of MS. scioninstruments.com It is a benchmark for the identification of volatile and semi-volatile organic compounds. nih.govepa.gov
The characterization of the synthesized this compound standard has been successfully performed using GC-MS. nih.gov In a typical GC-MS analysis, after the components of a sample are separated by the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for confident identification by comparison to spectral libraries or known standards. nih.govmdpi.com As with standalone GC, derivatization may be necessary to improve the chromatographic performance of this compound prior to GC-MS analysis. jfda-online.com
Table 2: General Parameters for GC-MS Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Column | Typically a fused-silica capillary column with a non-polar or medium-polarity stationary phase. | A DB-5 or similar phase would likely be suitable for the analysis of a derivatized form. jfda-online.com |
| Ionization | Electron Ionization (EI) is most common, providing reproducible fragmentation patterns for library matching. scioninstruments.com | EI would generate a characteristic mass spectrum for structural confirmation. |
| Detection | A mass analyzer (e.g., quadrupole) detects the mass-to-charge ratio of the fragment ions. | Provides the mass spectrum used for identification and quantification. |
| Derivatization | Chemical conversion to a more volatile and thermally stable form (e.g., silylation). | Likely required to prevent peak tailing and improve sensitivity. jfda-online.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably the most powerful and widely used technique for quantifying low-level analytes like this compound in complex biological fluids. measurlabs.com This method offers exceptional sensitivity and specificity by coupling the separation capabilities of HPLC with the dual-stage filtering of a tandem mass spectrometer. nih.govrsc.org
LC-MS/MS has been used to confirm the identity of all cotinine metabolites, including this compound, formed by the enzymatic activity of P450 2A6 and P450 2A13. nih.gov The technique is particularly advantageous as it often does not require derivatization. rsc.org In an LC-MS/MS system, the analyte is separated by the LC, ionized (typically by electrospray ionization, ESI), and a specific precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and accuracy in quantification, minimizing interferences from the sample matrix. plos.org
Table 3: LC-MS/MS in Nicotine Metabolite Research
| Research Area | Key Advantage of LC-MS/MS | Finding Related to Nicotine Metabolites | Reference |
|---|---|---|---|
| Metabolite Identification | Confirmation of enzyme-formed metabolites. | Confirmed the identity of this compound and other cotinine metabolites. | nih.gov |
| Urinary Biomarkers | Simultaneous quantification of multiple analytes. | A method was developed to quantify nicotine, six metabolites, and minor alkaloids in urine. | plos.org |
Radioflow HPLC with Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the identification and quantification of chemical compounds in complex mixtures. nih.govinternationaloliveoil.org The method separates components based on their passage through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. oatext.com For quantification, a UV detector is commonly employed, measuring the absorbance of the analyte at a specific wavelength as it elutes from the column. nih.govinternationaloliveoil.org
In the context of metabolic studies, Radioflow HPLC offers a highly sensitive method for quantifying compounds like this compound. This technique is particularly useful when studying the metabolic fate of a parent compound, where a radiolabeled version is administered. The HPLC system is coupled with a radioactivity detector that measures the radiation emitted by the labeled analyte as it passes through the detector cell. This allows for precise quantification, even at very low concentrations, by correlating the radioactive signal with the compound's concentration. The recovery rates for analytes using HPLC extraction methods are often reproducible and satisfactory for quantitative analysis. nih.gov
The typical workflow involves:
Sample Injection : The extracted sample containing the radiolabeled this compound is injected into the HPLC system.
Chromatographic Separation : The compound is separated from other metabolites and matrix components on a suitable column, such as a reverse-phase C18 column. internationaloliveoil.org
Detection and Quantification : As the separated compound elutes, it passes through both a standard detector (like UV) and the radioflow detector. The radioflow detector quantifies the amount of the radiolabeled analyte based on its radioactive emissions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the definitive structural elucidation of organic molecules, including metabolites like this compound. core.ac.ukresearchgate.net The technique leverages the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). libretexts.org When placed in a strong external magnetic field, these nuclei align in specific spin states, and NMR measures the energy transitions between these states when irradiated with radiofrequency waves. libretexts.org
The key advantage of NMR is its ability to provide detailed information about the molecular structure, including the chemical environment of each atom, connectivity between atoms, and the three-dimensional arrangement of the molecule. mdpi.comfepbl.com Unlike other methods, NMR is non-destructive, preserving the sample for further analysis. mdpi.comfepbl.com
1D and 2D NMR Techniques (e.g., HMQC, HMBC)
To fully resolve a complex structure, chemists rely on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. science.gov
1D NMR : The most fundamental experiments are 1D ¹H and ¹³C NMR. The ¹H spectrum provides information on the number and type of protons, while the ¹³C spectrum reveals the number of carbon atoms in unique chemical environments. emerypharma.com
2D NMR : When 1D spectra are insufficient due to complexity or overlapping signals, 2D NMR techniques are employed to establish correlations between nuclei. numberanalytics.com For the structural analysis of this compound, the following 2D experiments are particularly valuable:
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates the signals of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It is highly effective for assigning which proton is bonded to which carbon atom. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : This is an extremely powerful experiment that reveals correlations between protons and carbons over multiple bonds (typically 2 to 3 bonds). core.ac.ukyoutube.com HMBC is crucial for piecing together the complete carbon skeleton of a molecule, as it can show connections across heteroatoms and to quaternary carbons (carbons with no attached protons). core.ac.ukemerypharma.com
The data from these experiments allow researchers to build the molecular structure of this compound piece by piece, confirming the precise arrangement of its atoms.
Interactive Data Table: Illustrative HMBC Correlations for this compound
This table demonstrates hypothetical long-range (2- and 3-bond) correlations that would be observed in an HMBC spectrum for this compound, which would be used to confirm its structure.
| Proton (¹H) Position | Correlating Carbon (¹³C) Positions | Structural Information Deduced |
| H at C-2' | C-3', C-4', C-6' | Connects C-2' to the pyridine ring and adjacent pyrrolidinone carbon. |
| H at C-4' | C-2', C-3', C-5', C-6' | Confirms position on the pyridine ring and its neighbors. |
| H at C-5' | C-3', C-4', C-6' | Confirms position on the pyridine ring and its neighbors. |
| H at C-6' | C-2', C-4', C-5' | Confirms position on the pyridine ring and its neighbors. |
| H at C-4 | C-2, C-3, C-5 | Confirms position on the pyrrolidinone ring. |
| Hydroxymethyl Protons (-CH₂OH) | N-1', C-2 | Establishes the hydroxymethyl group's attachment to the nitrogen of the pyrrolidinone ring. |
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical prerequisite for reliable and accurate analytical results. sigmaaldrich.com The primary goal is to isolate the analyte of interest, like this compound, from the sample matrix (e.g., plasma, urine, tissue homogenate), remove interfering substances, and concentrate the analyte to a level suitable for detection. sigmaaldrich.comlcms.cz Various techniques can be employed, with the choice depending on the analyte's properties and the complexity of the sample matrix. organomation.com
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used and highly effective technique for sample cleanup and concentration prior to chromatographic analysis. sigmaaldrich.com It operates on the principle of partitioning, where compounds in a liquid sample are separated based on their affinity for a solid sorbent. fishersci.pt SPE offers the benefits of providing ultra-clean extracts and allowing for solvent switching to ensure compatibility with the analytical instrument. lcms.cz
The process generally involves the following steps:
Conditioning : The SPE cartridge, which contains a solid adsorbent (the stationary phase), is rinsed with a solvent to wet the sorbent and create an environment suitable for analyte retention.
Loading : The liquid sample is passed through the cartridge. The analyte of interest and some impurities bind to the sorbent.
Washing : The cartridge is rinsed with a specific solvent designed to wash away weakly bound impurities while leaving the target analyte bound to the sorbent.
Elution : A different solvent (the elution solvent) is passed through the cartridge to disrupt the analyte-sorbent interactions and release the analyte, which is then collected for analysis. fishersci.pt
For a polar compound like this compound, a polymeric reversed-phase or a specific polar-phase sorbent would likely be selected to achieve optimal retention and separation from matrix interferences. phenomenex.com
Interactive Data Table: General Protocol for Solid Phase Extraction (SPE)
| Step | Action | Purpose |
| 1. Conditioning | Pass a solvent (e.g., methanol) followed by a second solvent (e.g., water) through the SPE cartridge. | To activate the sorbent and ensure reproducible retention of the analyte. |
| 2. Sample Loading | Load the pre-treated liquid sample onto the cartridge at a slow, controlled flow rate. | To allow the analyte to bind effectively to the sorbent material. |
| 3. Washing | Pass a wash solvent through the cartridge. | To remove interfering compounds from the sample matrix that are not strongly retained. |
| 4. Elution | Apply a strong elution solvent to the cartridge. | To desorb the analyte of interest from the sorbent and collect it in a clean vessel. |
In Vitro Studies on N Hydroxymethylnorcotinine Metabolism
Microsomal Incubation Systems
Microsomal incubation systems are fundamental tools for studying the in vitro metabolism of various compounds, including the transformation of cotinine (B1669453) to n'-Hydroxymethylnorcotinine. These systems contain microsomes, which are vesicles of fragmented endoplasmic reticulum that house a variety of drug-metabolizing enzymes.
Hepatic Microsomes (e.g., Hamster Hepatic Microsomes)
Early research identified this compound as a new primary metabolite of cotinine through in vitro studies. clinpgx.orgnih.gov Specifically, the formation of this metabolite was observed during the incubation of cotinine with hamster hepatic microsomes. clinpgx.orgnih.gov These findings were pivotal in establishing the metabolic pathway leading to this compound. Further studies have utilized human liver microsomes to investigate this metabolic conversion, confirming the role of hepatic enzymes in the formation of this compound. The primary enzyme identified in human liver microsomes responsible for this reaction is Cytochrome P450 2A6 (CYP2A6). clinpgx.orgnih.gov this compound is, in fact, the major product of CYP2A6-catalyzed cotinine metabolism. clinpgx.orgnih.gov Another enzyme, Cytochrome P450 2A13 (CYP2A13), also present in extrahepatic tissues, can produce this compound from cotinine, although it is considered a minor product of this particular enzyme's metabolic activity. clinpgx.orgnih.gov
Reconstituted Enzyme Systems
Information regarding the specific use of reconstituted enzyme systems for the in vitro study of this compound metabolism is not extensively detailed in the currently available scientific literature. While reconstituted systems involving CYP2A6 are utilized for studying the metabolism of other nicotine-related compounds, their direct application to delineate the formation of this compound has not been a primary focus of the reviewed studies.
Cofactor Requirements for Enzymatic Reactions (e.g., NADPH, Oxygen)
The enzymatic conversion of cotinine to this compound in microsomal systems is dependent on the presence of specific cofactors. Research has demonstrated that this metabolic process requires both Nicotinamide Adenine Dinucleotide Phosphate (NADPH) and oxygen. clinpgx.orgnih.gov NADPH acts as a reducing agent, providing the necessary electrons for the catalytic cycle of cytochrome P450 enzymes, while molecular oxygen is incorporated into the substrate to form the hydroxylated metabolite.
Kinetic Analysis of Enzymatic Reactions
Kinetic analysis of the enzymatic reactions leading to this compound provides valuable insights into the efficiency and capacity of the involved enzymes.
Determination of Kinetic Parameters (e.g., Km, Vmax)
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol P450) | Metabolite(s) Studied |
| CYP2A13 | Cotinine | 45.2 | 0.7 | trans-3'-hydroxycotinine |
Enzyme Inhibition Studies
Currently, there is a lack of specific enzyme inhibition studies in the available scientific literature that focus directly on the inhibition of this compound formation. While numerous inhibitors of CYP2A6 have been identified, their specific effects on the production of this compound from cotinine have not been a central point of investigation in the reviewed research. Therefore, a detailed account of enzyme inhibition for this particular metabolic reaction cannot be provided at this time.
In Vivo Non Human Research Pertaining to N Hydroxymethylnorcotinine
Animal Model Studies
Animal models are instrumental in the study of chemical compounds, offering a biological system to observe their effects and metabolic fate. Research on N'-Hydroxymethylnorcotinine has utilized several animal models to elucidate its characteristics.
Equine Studies
In the context of equine sports, the detection of nicotine (B1678760) and its metabolites is a significant concern for anti-doping regulations. nih.gov Research has focused on identifying reliable biomarkers to distinguish between nicotine administration and environmental contamination. nih.gov A comprehensive study on nicotine metabolism in Thoroughbred mares identified 17 metabolites, including this compound, which was noted as a major urinary metabolite in horses. nih.gov
Further investigations have highlighted this compound as a promising biomarker for monitoring nicotine exposure in horses. scribd.comnih.gov Studies involving the administration of nicotine to horses have shown that this compound can be detected for an extended period in both plasma and urine, making it a suitable target for doping control. nih.govresearchgate.net Its relatively high abundance and slow elimination rate compared to other metabolites further support its utility in this regard. nih.govresearchgate.net
Hamster Studies
The golden Syrian hamster has been a valuable model in various fields of biomedical research, including cancer and metabolic studies. nih.govfrontiersin.org In the context of this compound, in vitro studies using hamster liver microsomes were pivotal in its initial identification as a primary metabolite of cotinine (B1669453). tandfonline.comnih.gov These studies demonstrated that the formation of this new metabolite was dependent on the presence of NADPH and oxygen, indicating an oxidative metabolic process. tandfonline.comnih.gov While these foundational studies were in vitro, they utilized hamster-derived biological materials, underscoring the role of this animal model in the initial characterization of the compound's metabolic pathway.
Pharmacokinetic Profiling and Elimination Dynamics
Pharmacokinetics describes the journey of a compound through the body, encompassing its absorption, distribution, metabolism, and excretion. nih.gov Understanding these processes is essential for evaluating the potential of a compound as a biomarker.
Quantification in Plasma and Urine
Accurate quantification of this compound in biological fluids is critical for its validation as a biomarker. nih.gov Researchers have developed and validated methods using solid-phase extraction followed by liquid chromatography/tandem mass spectrometry to precisely measure the concentrations of this compound in equine plasma and urine. nih.gov These methods have demonstrated the ability to differentiate this compound from its structural isomers, which is crucial for accurate quantification. nih.gov
Following a single administration of nicotine to horses, this compound was quantifiable for 48 to 72 hours in plasma and up to 96 hours in urine. nih.govresearchgate.net This extended detection window is a key characteristic that makes it a superior biomarker compared to other nicotine metabolites. scribd.comnih.gov
Below is an interactive data table summarizing the detection periods of this compound in equine biological fluids.
| Biological Matrix | Detection Period (hours) |
| Plasma | 48 - 72 |
| Urine | 96 |
Elimination Rates and Half-Lives
The elimination half-life of a compound is the time it takes for its concentration in the body to be reduced by half. wikipedia.orgmerckvetmanual.com This parameter is a key indicator of how long a substance will remain in the system. merckvetmanual.com Studies have shown that this compound has a slower elimination rate compared to other nicotine metabolites in horses. nih.govresearchgate.net This characteristic contributes to its longer detection window. nih.govresearchgate.net
While specific half-life values for this compound in horses are not explicitly detailed in the provided search results, the extended detection times in plasma (up to 72 hours) and urine (96 hours) strongly suggest a longer biological half-life compared to other related compounds. nih.govresearchgate.net The slower elimination rate is a key factor that makes this compound a more appropriate monitoring target for nicotine exposure. nih.govresearchgate.net
Theoretical and Computational Approaches to N Hydroxymethylnorcotinine Metabolism
Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) calculations have emerged as a vital tool for studying enzymatic reactions. nih.gov This approach allows for the accurate investigation of chemical processes within the complex environment of a protein active site. wikipedia.org In a QM/MM simulation, the region where the chemical reaction occurs—comprising the substrate (cotinine) and the heme cofactor of the enzyme—is treated with a high-level, computationally intensive Quantum Mechanics (QM) method. nih.govwikipedia.org The surrounding protein and solvent environment, which influence the reaction through steric and electrostatic interactions, are modeled using a more computationally efficient Molecular Mechanics (MM) force field. nih.gov
Detailed theoretical analyses of the oxidation processes within the active site of human cytochrome P450 2A6 have been performed using QM/MM calculations. nih.gov These studies model the enzyme's structure and dynamics to understand how a substrate binds and reacts. nih.gov The QM region typically includes the substrate and the catalytically active ferryl-oxo species of the enzyme (Compound I), allowing for a precise description of bond-breaking and bond-forming events. nih.gov The subtractive scheme is a common method where the energy of the entire system is calculated with MM, to which the QM energy of the reactive core is added, and the MM energy of that same core is subtracted. wikipedia.org This hybrid method provides a balance between accuracy and computational feasibility, making it possible to simulate complex biomolecular systems like the CYP2A6-cotinine complex. wikipedia.org
Analysis of Energy Barriers in Oxidation Pathways
The formation of n'-Hydroxymethylnorcotinine from cotinine (B1669453) proceeds via an N-demethylation reaction, which involves the oxidation of the N-methyl group. nih.gov Computational studies, particularly those analyzing the analogous N-demethylation of nicotine (B1678760) by CYP2A6, provide critical insights into the energetics of this pathway. nih.gov The key step is the abstraction of a hydrogen atom from the methyl group by the highly reactive ferryl-oxo species (Compound I) of the P450 enzyme, followed by the formation of a hydroxymethyl intermediate. nih.gov
QM/MM calculations have been used to determine the activation energy barriers for different potential oxidation sites on the substrate. nih.gov These energy barriers represent the minimum energy required for the reaction to proceed and are crucial in determining the reaction's rate and selectivity. For the related process of nicotine N-demethylation to form N-hydroxymethylnornicotine, the energy required for hydrogen atom transfer is significantly higher than that for oxidation at other sites, such as the 5'-carbon. nih.gov Specifically, the energy barrier for N-demethylation is calculated to be approximately 6.5 kcal/mol higher than for 5'-hydroxylation. nih.gov This higher energy barrier suggests that N-demethylation is a less favorable pathway, which aligns with experimental observations that this compound is a minor metabolite compared to others formed through different oxidation routes. nih.govnih.gov The hydrogen transfer step is identified as the rate-limiting step in this oxidation pathway. nih.gov
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a powerful probe for investigating reaction mechanisms, particularly for identifying the rate-determining step. princeton.edu It is defined as the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen (¹H) with deuterium (B1214612) (²H or D)). faccts.de A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step of the reaction. princeton.edu
Molecular Modeling of Enzyme-Substrate Interactions
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are used to visualize and analyze the interactions between a substrate and an enzyme at the atomic level. mdpi.comnih.gov These models help explain the specificity and catalytic activity of enzymes like CYP2A6. pharmgkb.org The process begins with docking the substrate, cotinine, into the active site of the CYP2A6 enzyme. This predicts the most likely binding pose and orientation of the substrate relative to the catalytic heme group. nih.gov
For the formation of this compound, the cotinine molecule must orient itself within the CYP2A6 active site such that its N-methyl group is positioned close to the iron-oxo center of Compound I. nih.gov The enzyme's active site is a hydrophobic pocket, and specific amino acid residues stabilize the substrate in a productive conformation through various non-covalent interactions. mdpi.com Molecular dynamics simulations can then be used to study the dynamic behavior of the enzyme-substrate complex over time, revealing the flexibility of the active site and how it accommodates the substrate to facilitate the reaction. mdpi.com Computational models suggest that the choice of which hydrogen atom is abstracted is determined less by geometric constraints and more by the intrinsic electronic properties that lead to a lower energy barrier for the reaction. nih.gov Neither the protonation state of the substrate nor the presence of water molecules in the active site appears to significantly alter the preference between different oxidation pathways. nih.gov
Research Applications and Broader Implications
Application in Metabolomics Research
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in identifying and quantifying a vast array of metabolites, including those of nicotine (B1678760). nih.govplos.orgmdpi.com The application of advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy has enabled researchers to map out complex metabolic networks. nih.govplos.org
The identification of n'-Hydroxymethylnorcotinine has been a notable outcome of metabolomics research focused on nicotine. nih.gov Initially identified as a new primary in vitro metabolite of cotinine (B1669453), its presence was confirmed through incubation with hamster hepatic microsomes. tandfonline.comnih.gov Further studies have utilized liquid chromatography/high-resolution mass spectrometry to identify a range of nicotine metabolites in various biological samples, with this compound being a prominent finding. nih.gov This highlights the power of metabolomics to uncover previously unknown or uncharacterized metabolites, thereby providing a more complete picture of metabolic pathways. frontiersin.orgmasseycancercenter.org
Contribution to the Understanding of Xenobiotic Biotransformation
Xenobiotics are foreign chemical substances found within an organism that are not naturally produced. openaccessjournals.com The body's process of metabolizing these compounds is known as biotransformation, a critical defense mechanism to detoxify and eliminate harmful substances. openaccessjournals.comnih.gov Nicotine, as a xenobiotic, undergoes extensive biotransformation, primarily in the liver, by a family of enzymes known as cytochrome P450s (CYPs). nih.govnih.gov
The study of this compound has significantly contributed to our understanding of xenobiotic biotransformation, particularly the role of the CYP2A6 enzyme. Research has revealed that this compound is the major product of CYP2A6-catalyzed cotinine metabolism in vitro. nih.gov This was a pivotal finding, as it challenged the previously held belief that trans-3'-hydroxycotinine was the primary metabolite of cotinine. nih.gov While trans-3'-hydroxycotinine is indeed the major metabolite found in smokers' urine, it is only a minor product of the direct enzymatic action of CYP2A6 on cotinine. nih.gov This discovery underscores the complexity of metabolic pathways and the importance of studying individual enzymatic steps to fully comprehend the biotransformation process. nih.gov
Furthermore, the formation of this compound is a key step in the N-demethylation pathway of cotinine. researchgate.netshu.ac.uk This process involves the hydroxylation of the N-methyl group, leading to the formation of the unstable intermediate, this compound, which is then thought to yield norcotinine (B101708). shu.ac.uk
Significance within the Broader Nicotine Metabolism Research Field
The discovery of this compound has reshaped the understanding of nicotine metabolism. It has been identified as a primary metabolite of cotinine, formed through the action of hamster hepatic microsomes in the presence of NADPH and oxygen. tandfonline.comnih.gov
The identification and characterization of this compound have been facilitated by various analytical methods, including gas chromatography-mass spectrometry, nuclear magnetic resonance, and ultraviolet spectroscopy. tandfonline.comnih.gov These techniques are crucial for the qualitative and quantitative analysis of metabolites in biological samples. nih.goviarc.frrbc.org.brajgreenchem.com
Utility as a Biomarker in Research Contexts
A biomarker is a measurable indicator of some biological state or condition. In the context of nicotine research, biomarkers are essential for assessing exposure to tobacco products and for understanding individual differences in metabolism. arupconsult.com
This compound has emerged as a promising biomarker for nicotine exposure. researchgate.netnih.gov Studies in horses have shown that this compound can be quantified for an extended period in both plasma and urine after nicotine administration, making it a suitable target for monitoring exposure. researchgate.netnih.gov In fact, it was found to be quantifiable for a longer duration than other metabolites in certain contexts. nih.gov
The relative abundance and slower elimination rate of this compound compared to other metabolites suggest it could be a more reliable long-term biomarker. nih.gov Furthermore, along with trans-3'-hydroxycotinine, it can be used to differentiate between direct nicotine administration and environmental contamination from tobacco products. researchgate.netnih.gov
The ratio of different nicotine metabolites, such as the ratio of trans-3'-hydroxycotinine to cotinine (nicotine metabolite ratio or NMR), is a well-established biomarker for CYP2A6 activity. scholaris.ca While this compound is not currently part of a standard biomarker ratio, its role as a major direct product of CYP2A6 activity suggests its potential inclusion in future, more comprehensive biomarker panels to provide an even more accurate assessment of nicotine metabolism and exposure. nih.gov
Future Directions and Emerging Research Avenues in N Hydroxymethylnorcotinine Metabolism
The intricate process of nicotine (B1678760) biotransformation yields a diverse array of metabolites, with n'-Hydroxymethylnorcotinine emerging as a significant, albeit unstable, intermediate. While current research has illuminated parts of its metabolic journey, substantial questions remain. The following sections outline critical areas for future investigation that promise to deepen our understanding of this compound's role in nicotine metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
